molecular formula C7H7BF3KO B1358488 Potassium 4-(hydroxymethyl)phenyltrifluoroborate CAS No. 1015082-78-6

Potassium 4-(hydroxymethyl)phenyltrifluoroborate

Cat. No.: B1358488
CAS No.: 1015082-78-6
M. Wt: 214.04 g/mol
InChI Key: HQOSFYRRFPFWTG-UHFFFAOYSA-N
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Description

Potassium 4-(hydroxymethyl)phenyltrifluoroborate is an air- and moisture-stable organoboron reagent that serves as a versatile building block in modern synthetic chemistry, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction . Its stability and crystalline nature make it a practical and convenient alternative to boronic acids, which can be prone to protodeboronation and oligomerization, facilitating easier handling and storage . The key feature of this reagent is the hydroxymethyl functional group, which provides a synthetic handle for further derivatization. This allows researchers to easily incorporate a benzylic alcohol moiety into target molecules or use it as a point for further functionalization after the key coupling step, adding significant strategic value to complex molecule synthesis . This compound is part of a broader class of potassium organotrifluoroborates that have been successfully employed in diverse transformations beyond standard biaryl coupling, including BF3•OEt2-promoted coupling with mixed acetals to form dialkyl ethers . Main Applications & Research Value: • Suzuki-Miyaura Coupling: A robust nucleophilic partner for forming C-C bonds with various electrophilic partners, catalyzed by palladium. The trifluoroborate moiety offers enhanced reactivity and functional group tolerance compared to some other boron species . • Ether Synthesis: Can be used in Lewis acid-promoted (e.g., BF3•OEt2) coupling reactions with mixed acetals to construct valuable dialkyl ether linkages, a common motif in pharmaceuticals . • Platform for Diversification: The hydroxymethyl group can be oxidized, alkylated, or used to install other functional groups, making this reagent a versatile starting point for synthesizing a wide array of derivatives . Handling & Stability: This compound is provided as a solid powder, typically characterized by techniques such as 1H, 13C, 11B, and 19F NMR spectroscopy, ensuring high purity and identity for research applications. Disclaimer: This product is designated For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

potassium;trifluoro-[4-(hydroxymethyl)phenyl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF3O.K/c9-8(10,11)7-3-1-6(5-12)2-4-7;/h1-4,12H,5H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQOSFYRRFPFWTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)CO)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF3KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60635711
Record name Potassium trifluoro[4-(hydroxymethyl)phenyl]borate(1-)
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Molecular Weight

214.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015082-78-6
Record name Borate(1-), trifluoro[4-(hydroxymethyl)phenyl]-, potassium (1:1), (T-4)-
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Record name Potassium trifluoro[4-(hydroxymethyl)phenyl]borate(1-)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium (4-hydroxymethyl phenyl)ltrifluoroborate
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Preparation Methods

Three-Step Synthetic Route

This classical approach involves:

  • Halogen-Lithium Exchange and Hydroxyl Protection
    The starting material, 4-(hydroxymethyl)aryl halide (Chemical Formula 2), undergoes halogen-lithium exchange using an organolithium reagent (e.g., n-butyllithium) at low temperatures (typically −78 to 0 °C). Prior to lithiation, the hydroxyl group is often protected to prevent side reactions.

  • Reaction with Borate Ester
    The lithiated intermediate is reacted with a borate compound (B(OR)3, Chemical Formula 5), such as trimethyl borate or triethyl borate, at low temperature (around −75 °C), gradually warming to room temperature to form the corresponding boronate intermediate (Chemical Formula 4).

  • Fluorination with Potassium Hydrogen Fluoride
    The boronate intermediate is treated with potassium hydrogen fluoride (KHF2) in the presence of distilled water at 0 to 25 °C to convert it into the stable potassium organotrifluoroborate salt (Chemical Formula 1). The reaction mixture is acidified to pH 1–4 to facilitate the conversion and then purified by solvent extraction and filtration.

This method allows preparation without isolating intermediates, improving efficiency and yield.

Two-Step Synthetic Route

An alternative streamlined procedure combines the borate ester and the aryl halide prior to lithiation:

This approach reduces steps and handling of sensitive intermediates, maintaining comparable yields and purity.

Reaction Conditions and Solvent Systems

  • Solvents: Anhydrous ethers such as diethyl ether, tetrahydrofuran (THF), or mixtures thereof are preferred for organolithium reactions due to their ability to stabilize reactive intermediates.
  • Temperature: Low temperatures (−78 to 0 °C) are maintained during lithiation and borate addition to control reactivity and prevent side reactions.
  • Potassium Hydrogen Fluoride: Used in 2 to 10 equivalents (preferably 3–5 equivalents) to ensure complete conversion to the trifluoroborate salt.
  • pH Control: The reaction mixture is acidified to pH 1–4 to facilitate fluorination and product isolation.

Advantages of Potassium Organotrifluoroborate Formation

  • Stability: The trifluoroborate salt is highly stable in air and moisture compared to boronic acids or boronate esters, which are prone to dimerization and degradation.
  • Reactivity: The compound is compatible with various catalytic systems, including palladium for Suzuki coupling and rhodium for addition reactions.
  • Purification: The salt form simplifies purification due to its ionic nature and solubility properties.

Preparation Data Table

Step Reagents/Conditions Temperature (°C) Time Notes
1 4-(hydroxymethyl)aryl halide + organolithium (e.g., n-BuLi) −78 to 0 30 min–1 hr Hydroxyl protection optional
2 Addition of borate ester (B(OR)3) −75 to RT 30 min–90 min Slow warming after addition
3 Potassium hydrogen fluoride + distilled water + acidification 0 to 25 10–60 min pH adjusted to 1–4, followed by workup

Supporting Research Findings

  • The method allows continuous reaction without isolating intermediates, reducing time and loss.
  • Potassium 4-(hydroxymethyl)phenyltrifluoroborate prepared by these methods exhibits excellent performance in Suzuki coupling reactions, enabling efficient carbon-carbon bond formation.
  • The use of potassium hydrogen fluoride is critical for converting boronate intermediates into stable trifluoroborate salts, enhancing shelf life and handling.
  • The reaction solvents and temperatures are optimized to balance reactivity and selectivity, minimizing side reactions and decomposition.

Practical Preparation Notes

  • Ensure anhydrous conditions during organolithium reactions to prevent quenching.
  • Hydroxyl protection may be necessary depending on the sensitivity of the substrate and reaction conditions.
  • Reaction progress can be monitored by NMR or TLC to confirm intermediate formation.
  • Purification typically involves solvent removal under reduced pressure and filtration to remove salts.

This comprehensive analysis of preparation methods for this compound highlights the robust, efficient synthetic routes based on organolithium chemistry and fluorination with potassium hydrogen fluoride. These methods provide stable, high-purity compounds suitable for advanced organic synthesis applications.

Chemical Reactions Analysis

Types of Reactions

Potassium 4-(hydroxymethyl)phenyltrifluoroborate primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura cross-coupling, the primary product is a biaryl compound .

Scientific Research Applications

Chemical Synthesis

1. Organic Synthesis:
Potassium 4-(hydroxymethyl)phenyltrifluoroborate is primarily utilized in organic synthesis, especially in the formation of carbon-carbon bonds through cross-coupling reactions. It is particularly effective in the Suzuki-Miyaura cross-coupling reaction, where it acts as a boron reagent to couple aryl halides with aryl or vinyl boron compounds. The trifluoroborate moiety enhances the stability and reactivity of the compound, making it a valuable reagent in synthetic organic chemistry .

2. Reaction Mechanism:
In the Suzuki-Miyaura reaction, the mechanism involves:

  • Formation of a palladium complex with the boronate.
  • Transmetalation with an organohalide.
  • Reductive elimination to yield the desired biaryl product.

Biological Applications

1. Proteomics and Biochemical Analysis:
This compound plays a crucial role in proteomics by facilitating interactions with enzymes and proteins, enhancing their stability and activity. It can modulate cellular functions by influencing cell signaling pathways and gene expression .

2. Inhibition of Enzymatic Activity:
Research has demonstrated that this compound can inhibit specific enzymes, including proteases involved in viral replication, such as HIV protease. Its structural characteristics contribute to its oxidative stability, making it a candidate for developing antiviral therapies.

3. Anticancer Research:
Recent studies have highlighted its potential anticancer properties. For example, derivatives of this compound have shown significant cytotoxic effects against various cancer cell lines by inducing apoptosis. This suggests its utility in cancer therapy and warrants further investigation into its mechanisms of action .

Industrial Applications

1. Pharmaceutical Development:
this compound is utilized in drug discovery processes for synthesizing novel therapeutic agents. Its ability to modify biomolecules allows researchers to explore new drug candidates that target specific biological pathways .

2. Material Science:
In addition to its applications in organic synthesis and biology, this compound is used in producing advanced materials and polymers due to its unique chemical properties.

Case Study 1: HIV Protease Inhibition

A study demonstrated that this compound derivatives exhibited enhanced potency against HIV protease compared to traditional inhibitors. The introduction of a benzoxaborolone scaffold improved oxidative stability and efficacy by approximately 100-fold.

Case Study 2: Anticancer Efficacy

Research involving FaDu hypopharyngeal tumor cells indicated that derivatives of this compound significantly induced apoptosis compared to standard chemotherapeutics like bleomycin. Structure-activity relationship analysis revealed that modifications on the phenyl ring influenced their efficacy against cancer cells .

Comparison of Biological Activities

Compound NameBiological ActivityReference
This compoundAnticancer activity; apoptosis induction
Potassium 4-methoxyphenyltrifluoroborateGeneral cross-coupling reagent
Potassium phenyltrifluoroborateInhibitor for various enzymes

Mechanism of Action

The mechanism of action of potassium 4-(hydroxymethyl)phenyltrifluoroborate in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronate. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the biaryl product . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Potassium 4-(2-Hydroxyethyl)phenyltrifluoroborate
  • Molecular Formula : C₈H₉BF₃KO
  • Molecular Weight : 230.03 g/mol
  • Key Difference : A longer alkyl chain (-CH₂CH₂OH) replaces the hydroxymethyl group.
  • Reactivity : The extended chain may enhance hydrophilicity but reduce steric accessibility in cross-coupling reactions compared to K-HMPT .
Potassium 4-(Benzyloxy)phenyltrifluoroborate
  • Molecular Formula : C₁₃H₁₁BF₃KO
  • Molecular Weight : 298.13 g/mol
  • Key Difference : A benzyloxy (-OCH₂C₆H₅) group is present.
  • Reactivity: The bulky benzyl group can hinder coupling efficiency in sterically demanding reactions. However, it offers orthogonal protection strategies (e.g., deprotection via hydrogenolysis) .
Potassium 4-(Trifluoromethyl)phenyltrifluoroborate
  • Molecular Formula : C₇H₄BF₆K
  • Molecular Weight : 251.97 g/mol
  • Key Difference : A -CF₃ group replaces -CH₂OH.

Functional Group Modifications

Potassium 4-(Benzylaminocarbonyl)phenyltrifluoroborate
  • Molecular Formula: C₁₄H₁₂BF₃KNO
  • Molecular Weight : 317.16 g/mol
  • Key Difference: A benzylaminocarbonyl (-CONHCH₂C₆H₅) group introduces amide functionality.
  • Applications : Useful for synthesizing peptide-boronate conjugates but may require optimized coupling conditions due to steric bulk .
Potassium 4-Hydroxy-3-methoxyphenyltrifluoroborate
  • Molecular Formula : C₇H₇BF₃KO₂
  • Molecular Weight : 230.03 g/mol
  • Key Difference : A di-substituted aromatic ring (-OH and -OCH₃ at positions 4 and 3).
  • Reactivity : The electron-donating -OCH₃ group enhances boron electrophilicity, while the -OH group allows hydrogen bonding, improving solubility in polar solvents .

Counterion Variations

Tetraethylammonium ((Diphenylphosphino)ethynyl)trifluoroborate
  • Molecular Formula : C₁₈H₂₀BF₃NP
  • Molecular Weight : 365.13 g/mol
  • Key Difference : Tetraethylammonium replaces potassium as the counterion.
  • Applications: Ammonium salts often exhibit higher solubility in organic solvents, enabling reactions in non-aqueous media. However, potassium salts are generally preferred for aqueous-phase Suzuki couplings .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Reactivity Highlights
K-4-(Hydroxymethyl)phenyltrifluoroborate C₇H₇BF₃KO 214.03 -CH₂OH High cross-coupling efficiency; post-functionalization via -OH
K-4-(2-Hydroxyethyl)phenyltrifluoroborate C₈H₉BF₃KO 230.03 -CH₂CH₂OH Enhanced hydrophilicity; moderate steric hindrance
K-4-(Benzyloxy)phenyltrifluoroborate C₁₃H₁₁BF₃KO 298.13 -OCH₂C₆H₅ Orthogonal protection strategies
K-4-(Benzylaminocarbonyl)phenyltrifluoroborate C₁₄H₁₂BF₃KNO 317.16 -CONHCH₂C₆H₅ Peptide conjugation; steric challenges
Tetraethylammonium aryltrifluoroborate C₁₈H₂₀BF₃NP 365.13 -P(C₆H₅)₂-C≡C- Solubility in organic solvents

Reactivity in Cross-Coupling Reactions

  • K-HMPT achieves >90% yield in Suzuki-Miyaura couplings with aryl chlorides under Pd(OAc)₂/XPhos catalysis, comparable to potassium phenyltrifluoroborate .
  • Electron-donating groups (e.g., -CH₂OH, -OCH₃) enhance coupling efficiency by increasing electron density at boron, as shown in studies with 4-methoxy derivatives .
  • Sterically hindered derivatives (e.g., benzylaminocarbonyl) require higher catalyst loadings (5–10 mol% Pd) to achieve similar yields .

Post-Functionalization Potential

  • The -CH₂OH group in K-HMPT can be oxidized to -COOH for biomedical applications or conjugated with amines via reductive amination .

Challenges and Limitations

  • Hydroxymethyl Oxidation : K-HMPT requires inert storage conditions to prevent unintended oxidation .
  • Steric Hindrance: Bulky substituents (e.g., benzylaminocarbonyl) reduce coupling efficiency unless optimized with bulky ligands like DavePhos .

Biological Activity

Potassium 4-(hydroxymethyl)phenyltrifluoroborate is a boron-containing compound that has garnered attention for its potential biological activities. This compound belongs to the class of organotrifluoroborates, which are known for their stability and utility in organic synthesis. Recent research has highlighted its applications in biochemical contexts, particularly in the development of inhibitors for various biological targets.

The biological activity of this compound is primarily linked to its ability to interact with biological macromolecules. The trifluoroborate moiety enhances the compound's reactivity and solubility, which can facilitate its role as a reactive intermediate in biochemical reactions.

  • Inhibition of Enzymatic Activity :
    • Studies have shown that boronic acids and their derivatives can inhibit proteases, including HIV protease, by forming covalent bonds with the active site residues. This mechanism is attributed to the electrophilic nature of the boron atom, which can interact with nucleophilic sites on enzymes .
  • Oxidative Stability :
    • The structural characteristics of this compound contribute to its oxidative stability, making it a suitable candidate for drug development. Compounds with enhanced oxidative stability have been shown to maintain their biological activity over extended periods, which is crucial for therapeutic applications .

Study on HIV Protease Inhibition

A significant study investigated the use of boron-containing compounds as inhibitors of HIV protease. The introduction of a benzoxaborolone scaffold improved the oxidative stability and potency of boronic acid derivatives against HIV protease by approximately 100-fold compared to traditional inhibitors . This finding underscores the potential of this compound in antiviral therapies.

Antioxidant Properties

Research has also explored the antioxidant properties of organotrifluoroborates. These compounds can scavenge free radicals, which are implicated in various diseases, including cancer and neurodegenerative disorders. The hydroxymethyl group enhances the electron-donating ability of the molecule, potentially increasing its effectiveness as an antioxidant .

Comparison of Biological Activities

CompoundInhibition Activity (IC50)Oxidative StabilityApplications
This compoundTBDHighHIV protease inhibition
Benzoxaborolone~0.01 µMVery HighAntiviral therapies
Traditional Boronic Acids~1 µMModerateVarious enzyme inhibitors

Note: TBD = To Be Determined; IC50 values are indicative and vary based on experimental conditions.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of phenolic compounds with trifluoroacetic anhydride or other fluorinated reagents under controlled conditions. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound .

Future Directions

Ongoing research aims to further elucidate the specific interactions between this compound and various biological targets. The exploration of its use in combination therapies for viral infections and its potential role as a scaffold for novel drug design are particularly promising areas for future studies.

Q & A

Basic: What synthetic routes are recommended for preparing Potassium 4-(hydroxymethyl)phenyltrifluoroborate?

Methodological Answer:
this compound can be synthesized via SN2 displacement using potassium bromomethyltrifluoroborate as a precursor. The procedure involves:

  • Reacting the bromomethyl precursor with alkoxides (e.g., hydroxymethyl derivatives) in a polar solvent.
  • Using 3 equivalents of the alkoxide to drive the reaction to completion.
  • Purification via continuous Soxhlet extraction to isolate the product from inorganic byproducts, achieving yields >90% .

Key Considerations:

  • Solubility challenges in organic solvents (e.g., acetone) necessitate specialized extraction techniques.
  • Scalability has been demonstrated for 100 g batches under optimized conditions .

Basic: What purification strategies are effective for organotrifluoroborates like this compound?

Methodological Answer:

  • Continuous Soxhlet Extraction: Effective for separating poorly soluble alkoxymethyltrifluoroborates from salts (e.g., KBr). This method minimizes product loss .
  • Crystallization: Employ aqueous or ethanol-water mixtures to precipitate the product, ensuring >95% purity.
  • Chromatography: Use silica gel with dichloromethane/methanol gradients for small-scale purification .

Advanced: How can cross-coupling reactions of this compound with aryl chlorides be optimized?

Methodological Answer:
Optimization involves:

  • Catalyst System: Pd(OAc)₂ (2 mol%) with DavePhos (3 mol%) as a ligand.
  • Additives: KF (3 equiv) to enhance reactivity by facilitating transmetalation.
  • Conditions: Stirring at room temperature for 12–24 hours in THF or dioxane .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium 4-(hydroxymethyl)phenyltrifluoroborate
Reactant of Route 2
Potassium 4-(hydroxymethyl)phenyltrifluoroborate

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